molecular formula C10H16O4 B14294970 4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one CAS No. 114094-60-9

4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one

Cat. No.: B14294970
CAS No.: 114094-60-9
M. Wt: 200.23 g/mol
InChI Key: VJXXUIAFRBGYMC-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one is a chemical compound with a unique structure that includes a cyclobutene ring substituted with hydroxy and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one typically involves the reaction of cyclobutene derivatives with isopropyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act by inhibiting specific enzymes or modulating signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one is unique due to its cyclobutene ring structure and the presence of both hydroxy and isopropoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

114094-60-9

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

4-hydroxy-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one

InChI

InChI=1S/C10H16O4/c1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5-7,11H,1-4H3

InChI Key

VJXXUIAFRBGYMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=O)C1O)OC(C)C

Origin of Product

United States

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